(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone
Description
(2-Amino-4,5-dimethylthiophen-3-yl)(4-bromophenyl)methanone is a thiophene-based compound featuring a 2-amino group, 4,5-dimethyl substitution on the thiophene ring, and a 4-bromophenyl ketone moiety. This structural framework is critical for its biological activity, particularly in modulating adenosine A1 receptors, as inferred from structurally related compounds .
Properties
Molecular Formula |
C13H12BrNOS |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C13H12BrNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 |
InChI Key |
YDGAMYOKINBSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Br)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,3-dimethyl-1,3-butadiene with sulfur, followed by cyclization.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the thiophene ring yields a nitrothiophene derivative, which is then reduced to the corresponding amino compound using a reducing agent such as iron and hydrochloric acid.
Attachment of the Bromophenyl Group: The final step involves the Friedel-Crafts acylation of the amino-substituted thiophene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity.
Pathways Involved: It affects signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokine production and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
- (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (CAS 50508-66-2) Molecular Formula: C₁₃H₁₂ClNOS Key Differences: Replaces bromine with chlorine, reducing molecular weight (265.76 vs. 310.21 g/mol for bromo analog) and altering electronegativity. Synthesis: Documented in using similar coupling strategies .
- (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (CAS 1354025-20-9) Molecular Formula: C₁₃H₁₃NOS Key Differences: Lacks halogen substitution, resulting in lower molecular weight (231.31 g/mol) and reduced steric bulk. Activity: Likely exhibits weaker allosteric enhancement of adenosine A1 receptors due to the absence of electron-withdrawing halogens, as seen in SAR studies .
Analogues with Modified Thiophene Rings
- (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-bromophenyl)methanone Molecular Formula: Not explicitly provided, but estimated as C₁₆H₁₅BrNOS (based on ). Key Differences: Incorporates a tetrahydrobenzothiophene ring, increasing ring saturation and conformational rigidity. Activity: Enhanced solubility or altered receptor binding kinetics due to reduced planarity compared to the dimethylthiophene derivative .
- PD 81,723: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone Molecular Formula: C₁₄H₁₂F₃NOS Key Differences: Substitutes 4-bromophenyl with 3-(trifluoromethyl)phenyl, introducing a strong electron-withdrawing group. Activity: Demonstrates optimal adenosine A1 receptor enhancement (1000-fold selectivity over antagonism) due to trifluoromethyl’s electronic effects .
Analogues with Heterocyclic Replacements
- (2-Amino-4,5-dimethylthiophen-3-yl)(thien-2-yl)methanone (CAS 29462-24-6) Molecular Formula: C₁₃H₁₃NOS₂ Key Differences: Replaces phenyl with thienyl, introducing a second sulfur atom and altering π-π stacking interactions. Activity: Likely reduced adenosine receptor affinity compared to aryl ketones, as benzene rings are preferred in SAR studies .
Comparative Data Table
Key Research Findings and Implications
- Thiophene Modifications : Saturation of the thiophene ring (e.g., tetrahydrobenzothiophene) may improve metabolic stability but reduce planarity-critical interactions .
- Synthetic Feasibility : The bromo derivative is likely synthesized using methods analogous to the chloro analog, though bromine’s reactivity may require adjusted conditions .
Biological Activity
(2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone, also known by its CAS number 482614-37-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone is C13H12BrNOS, with a molecular weight of approximately 310.216 g/mol. The compound features a thiophene ring substituted with amino and methyl groups alongside a bromophenyl group, which contributes to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing their catalytic activities. This can lead to either inhibition or activation depending on the specific enzyme target.
- Cell Signaling Modulation : It has been shown to affect cell signaling pathways, which can alter gene expression and cellular metabolism. Such modulation is crucial in cancer biology where signaling pathways often become dysregulated.
- Protein Binding : The compound binds to specific proteins, leading to conformational changes that affect their function. This binding is essential for its potential therapeutic effects.
Anticancer Potential
Research indicates that (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone exhibits significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves mitochondrial dysfunction and subsequent activation of apoptotic pathways.
- Inhibition of Cell Migration : The compound has been shown to inhibit the migration of cancer cells, which is a critical factor in metastasis. For example, studies on breast cancer cells indicated a reduction in invasive potential when treated with this compound.
Antimicrobial Activity
Preliminary studies suggest that (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone may possess antimicrobial properties. Its effectiveness against certain bacterial strains has been evaluated, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone:
- Study on Cancer Cell Lines : A study published in 2023 reported that the compound significantly reduced cell viability in K562 leukemia cells with an IC50 value around 10 µM. Flow cytometry analyses revealed that the compound induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at concentrations as low as 50 µg/mL.
Comparative Analysis
To better understand the unique properties of (2-Amino-4,5-dimethylthiophen-3-YL)(4-bromophenyl)methanone, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Amino-4,5-dimethylthiophen-3-YL)(phenyl)methanone | C13H13NOS | Lacks bromine substitution |
| (2-Amino-4-methylthiophen-3-YL)(4-bromophenyl)methanone | C13H12BrNOS | Methyl group instead of dimethyl |
| (2-Amino-4,5-dimethylthiophen-3-YL)(4-chlorophenyl)methanone | C13H12ClNOS | Chlorine substitution affects reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
